molecular formula C21H17NO3 B12127510 5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione

5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12127510
M. Wt: 331.4 g/mol
InChI Key: PBSLPIYJCCHTJX-UHFFFAOYSA-N
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Description

5-Methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative. Its structure comprises:

  • Indole-2,3-dione core: A bicyclic scaffold with ketone groups at positions 2 and 2.
  • 5-Methyl substitution: A methyl group at position 5, which may enhance lipophilicity and steric effects.

This compound’s design likely aims to optimize pharmacokinetic or pharmacodynamic properties by balancing hydrophobic (naphthalene) and hydrophilic (dione) moieties.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-1-(2-naphthalen-2-yloxyethyl)indole-2,3-dione

InChI

InChI=1S/C21H17NO3/c1-14-6-9-19-18(12-14)20(23)21(24)22(19)10-11-25-17-8-7-15-4-2-3-5-16(15)13-17/h2-9,12-13H,10-11H2,1H3

InChI Key

PBSLPIYJCCHTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic methods exist for the preparation of this compound. One notable approach involves the Fischer indole synthesis . Here’s a simplified version of the synthetic route:

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for laboratory-scale preparation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The indole nucleus can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: The naphthalene moiety allows for substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major Products: The major products formed during these reactions include various indole derivatives, potentially with altered biological properties.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Functionalization: Its unique structure allows for functionalization and modification.

Biology and Medicine:

    Anticancer Properties: Some indole derivatives exhibit anticancer activity.

    Microbial Activity: Investigation into its effects on microbes is ongoing.

    Drug Development: Researchers explore its potential as a drug scaffold.

Industry:

    Materials Science: Indole-based materials find applications in organic electronics and sensors.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Structural Analogues of Indole-2,3-dione Derivatives

The following table compares key structural features and reported activities of related compounds:

Compound Name Substituents at Position 1 Substituents at Position 5 Biological Activity Synthesis Method
5-Methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione 2-(Naphthalen-2-yloxy)ethyl Methyl Not reported (inference: CNS/anticonvulsant potential) Likely alkylation/Mannich reaction
1-[(Diethylamino)methyl]-1H-indole-2,3-dione Diethylaminomethyl H or Cl Anticonvulsant (inference) Mannich base reaction
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin p-Chlorophenylimino (Schiff base) Bromo Anticonvulsant (MES and ScMet models) Schiff base condensation
IDT785 (Biotinylated SERT ligand) Complex PEG-biotin conjugate Varied Serotonin transporter targeting Multi-step alkylation/amidation

Key Observations :

  • Position 1 Modifications: The target compound’s naphthalenyloxyethyl group contrasts with diethylaminomethyl (electron-donating) or biotin-PEG (bulky, hydrophilic) groups in others. The naphthalene moiety may enhance binding to aromatic receptors or improve blood-brain barrier penetration .
  • Position 5 Substitutions : Methyl (target compound) vs. bromo () affects electronic properties. Bromo’s electron-withdrawing nature may enhance anticonvulsant activity, while methyl could improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Solid-State Forms : discusses amorphous solid forms of a naphthalene-containing pyrazole derivative, implying that the target compound may also exhibit polymorphic behavior affecting bioavailability .

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